d-Desthiobiotin

Affinity chromatography Protein purification Streptavidin-biotin

Standard biotin-streptavidin purification causes irreversible binding, requiring denaturing elution that destroys protein activity. d-Desthiobiotin solves this: its ~10,000-fold lower Kd (~10⁻¹¹ M) enables gentle, competitive elution with free biotin under physiological conditions. - Preserves enzymatic activity & native conformation in Strep-tag protein purifications. - Reduces background in AP-MS by enabling selective elution of bait-prey complexes. - Supplied as ≥98% lyophilized powder; stable at +4°C; shipped at ambient temperature. Procurement: Bulk custom synthesis available; standard pack sizes from 10 mg to 25 g in stock for immediate dispatch.

Molecular Formula C10H18N2O3
Molecular Weight 214.26 g/mol
CAS No. 12022-42-3
Cat. No. B077180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Named-Desthiobiotin
CAS12022-42-3
Synonymsdesthiobiotin
desthiobiotin, (4R-cis)-isomer
desthiobiotin, (cis)-(+-)-isomer
dethiobiotin
Molecular FormulaC10H18N2O3
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCC1C(NC(=O)N1)CCCCCC(=O)O
InChIInChI=1S/C10H18N2O3/c1-7-8(12-10(15)11-7)5-3-2-4-6-9(13)14/h7-8H,2-6H2,1H3,(H,13,14)(H2,11,12,15)/t7-,8+/m0/s1
InChIKeyAUTOLBMXDDTRRT-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility32.1 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





d-Desthiobiotin Identity and Specifications


d-Desthiobiotin (CAS 12022-42-3) is a single-ring, sulfur-free analog of biotin that functions as a high-affinity, reversible ligand for streptavidin and avidin . Chemically, it is (4R,5S)-5-methyl-2-oxo-4-imidazolidinehexanoic acid, the naturally occurring D-enantiomer of desthiobiotin [1]. Unlike biotin, which binds streptavidin with near-irreversible affinity, d-Desthiobiotin exhibits a binding affinity approximately 10,000-fold lower (Kd ~10⁻¹¹ M vs ~10⁻¹⁵ M), enabling competitive elution under mild, non-denaturing conditions . Commercially, it is supplied as a lyophilized powder of ≥98% purity (TLC) for use in elution buffers and affinity matrices [2].

Reversible streptavidin ligandEnables mild, non-denaturing elution of biotinylated proteins
Natural (4R,5S) enantiomerStereochemically defined for biotin biosynthesis and enzymatic studies
Supplied as lyophilized powderFormat suitable for elution buffer preparation and affinity matrix use

d-Desthiobiotin vs. Biotin and Analogs


Substituting d-Desthiobiotin with biotin, 2-iminobiotin, or racemic desthiobiotin introduces critical functional trade-offs that compromise experimental outcomes. Biotin forms a nearly irreversible complex with streptavidin (Kd ~10⁻¹⁵ M), requiring harsh denaturing conditions (8 M guanidine-HCl, pH 1.5, or boiling in SDS) for elution, which destroys protein activity and precludes native recovery [1]. 2-Iminobiotin binds with even lower affinity (Ka ~10⁸ M⁻¹) and exhibits strong pH-dependence, losing binding below pH 9 and thus unsuitable for workflows requiring physiological pH stability [1][2]. Racemic desthiobiotin mixtures lack the stereochemical purity of the natural D-enantiomer, which is the biosynthetically relevant form and may show altered binding kinetics in avidin/streptavidin systems [3]. These differences render generic substitution infeasible for applications requiring mild, quantitative elution of intact protein complexes.

Biotin substitution
Near-irreversible binding requires harsh denaturing conditions, precluding native protein recovery and activity.
2-Iminobiotin substitution
pH-dependent interaction (requires pH > 9) loses affinity at physiological range, incompatible with native workflows.
Racemic desthiobiotin substitution
Lacks stereochemical purity; altered binding kinetics may compromise biosynthetic conversion and interaction studies.

d-Desthiobiotin Comparative Evidence


Streptavidin Affinity: d-Desthiobiotin vs. Biotin

d-Desthiobiotin binds streptavidin with a dissociation constant (Kd) of approximately 10⁻¹¹ M, compared to biotin's Kd of approximately 10⁻¹⁵ M . This ~10,000-fold difference in affinity preserves high specificity while enabling quantitative elution of desthiobiotinylated proteins from streptavidin resins using mild conditions (competitive displacement with free biotin) rather than denaturing agents [1].

Streptavidin affinity
Head-to-head
Kd ~10⁻¹¹ M vs. ~10⁻¹⁵ M (biotin)
~10,000-fold lower affinity supports competitive, non-denaturing elution
In vitro binding assays; reported vendor/peer-reviewed data
Affinity chromatography Protein purification Streptavidin-biotin

Avidin Affinity vs. 2-Iminobiotin

d-Desthiobiotin binds avidin with an association constant (Ka) of 10¹¹ M⁻¹, whereas 2-iminobiotin binds with a Ka of 10⁸ M⁻¹—a 1,000-fold difference [1]. Critically, 2-iminobiotin binding is pH-dependent, requiring pH > 9 for high-affinity interaction and dissociating at pH ~4, limiting its utility in physiological buffers [2]. d-Desthiobiotin binding is pH-stable across standard biological ranges.

Avidin affinity vs. 2-iminobiotin
Head-to-head
Ka 10¹¹ M⁻¹ vs. 10⁸ M⁻¹; pH-independent
1,000-fold higher affinity with pH stability across physiological range
Avidin binding assays; pH 4–9
Affinity tag Biotin analog Avidin binding

Efficient Strep-Tactin Resin Elution

In the purification of the PcCDA catalytic domain, a single-step affinity chromatography protocol using Strep-Tactin resin achieved quantitative elution of the target protein (26.8 kDa) with 2.5 mM d-Desthiobiotin [1]. SDS-PAGE analysis confirmed a clean, single-band eluate without detectable contaminants, demonstrating the reagent's efficacy under standard chromatographic conditions [1].

Strep-Tactin elution
Method context
2.5 mM d-Desthiobiotin yields single-band eluate (SDS-PAGE)
Validated protocol concentration for Strep-Tactin resin under native conditions
PcCDA catalytic domain (26.8 kDa) purification; A280/SDS-PAGE
Strep-tag Affinity purification Protein chromatography

Reduced Endogenous Biotinylated Protein Background

During pull-down experiments from biological lysates, d-Desthiobiotin's weaker streptavidin affinity enables selective elution of target protein complexes while endogenous biotinylated proteins (e.g., carboxylases) remain bound to the resin . This contrasts with biotin-based systems where co-purification of endogenous biotinylated contaminants is a known limitation [1].

Endogenous background reduction
Class-level
Selective elution leaves endogenous biotinylated proteins resin-bound
May reduce false-positive IDs in pull-down interactome studies
Class-level inference; data to verify in target lysate
Pull-down assay Protein-protein interaction Background reduction

Stereochemical Purity: D-Enantiomer vs. Racemate

Natural d-Desthiobiotin is the (4R,5S)-enantiomer, which serves as the direct biosynthetic precursor to biotin via biotin synthase [1]. Racemic desthiobiotin or other stereoisomers (4S,5R; 4R,5R; 4S,5S) may exhibit altered binding kinetics to avidin/streptavidin and cannot substitute for the natural enantiomer in enzymatic or metabolic studies [1][2].

Stereochemical purity
Class-level
(4R,5S)-enantiomer is biosynthetic precursor; racemate may alter kinetics
Stereochemical identity required for biotin synthase and metabolic studies
Enzymatic conversion data; chiral HPLC assignment
Stereochemistry Biotin precursor Enzymatic conversion

d-Desthiobiotin Application Scenarios


Strep-Tagged Protein Native Elution

d-Desthiobiotin at 2.5–10 mM is the standard competitive eluent for Strep-Tactin and Strep-Tactin XT resins, enabling one-step purification of Strep-tag II or Twin-Strep-tag fusion proteins under physiological conditions . This preserves enzymatic activity and protein conformation, unlike biotin-based systems requiring denaturation [1]. Procurement priority: Laboratories performing high-throughput recombinant protein production for structural biology or functional assays.

Reversible Biotinylation for Interaction Mapping

d-Desthiobiotin-labeled bait proteins can be captured on streptavidin beads, incubated with prey lysates, and then selectively eluted with free biotin while endogenous biotinylated contaminants remain bound . This workflow reduces background and improves mass spectrometry identification confidence [2]. Procurement priority: Core facilities and research groups conducting AP-MS (affinity purification-mass spectrometry) interactome studies.

Site-Specific Biotinylated Probe Synthesis

d-Desthiobiotin serves as a protected biotin precursor in synthetic chemistry. The natural (4R,5S) enantiomer can be enzymatically converted to biotin by biotin synthase, enabling the preparation of isotopically labeled or modified biotin analogs for mechanistic enzymology [3]. Procurement priority: Chemical biology laboratories synthesizing biotin-based probes or studying carboxylase cofactor biosynthesis.

Mild DNA/RNA Pull-Down Elution

Desthiobiotin-labeled oligonucleotides bound to streptavidin-coated supports can be eluted by incubation in distilled water at 95°C for 10 minutes—a condition far milder than the harsh denaturants required for biotinylated probes [4]. This enables recovery of intact nucleic acids for downstream qPCR or sequencing. Procurement priority: Molecular biology laboratories performing ChIP-seq, RNA pull-down, or aptamer selection.

Application
Selection Property
Validation Focus
Strep-tagged protein native elution
Reversible streptavidin binding affinity
Mild competitive elution efficiency under physiological conditions
Reversible biotinylation for interaction mapping
Selective elution of bait-prey complexes
Reduced background from endogenous biotinylated contaminants
Biotinylated probe synthesis
Natural D-enantiomer for enzymatic conversion
Stereochemical identity and biotin synthase compatibility
Mild DNA/RNA pull-down elution
Thermolabile elution from streptavidin at 95 °C
Intact nucleic acid recovery without harsh denaturants

Technical Documentation Hub

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